Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate
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Overview
Description
Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it an interesting subject for scientific research.
Scientific Research Applications
Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by similar chromeno[2,3-d]pyrimidine derivatives , this compound could be a promising candidate for further study in medicinal chemistry.
Mechanism of Action
Target of Action
Methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate is a compound that has been synthesized and evaluated as a potential cytotoxic agent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its cytotoxic activity
Biochemical Pathways
It is known that the compound has cytotoxic activity, suggesting that it may affect pathways related to cell growth and proliferation .
Result of Action
Methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate has been evaluated for its cytotoxic activity against several cancer cell lines
Preparation Methods
The synthesis of Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and chromone derivatives.
Introduction of the sulfanyl group: This step involves the reaction of the chromeno-pyrimidine core with a thiol reagent under suitable conditions.
Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.
Comparison with Similar Compounds
Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry for their potential therapeutic effects.
Coumarin derivatives: Known for their diverse biological properties, including anti-coagulant and anti-cancer activities.
Indole derivatives: These compounds have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines the chromeno-pyrimidine core with a sulfanyl group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-7-6-10-15-11-16-20(26-18(13)15)22-19(14-8-4-3-5-9-14)23-21(16)27-12-17(24)25-2/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPHHZMRQTBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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